D-Glycero-D-guloheptonate-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H13NaO8 |

|---|---|

Molecular Weight |

255.21 g/mol |

IUPAC Name |

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7,7-heptadeuterio-2,3,4,5,6,7-hexahydroxyheptanoate |

InChI |

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1/i1D2,2D,3D,4D,5D,6D; |

InChI Key |

FMYOMWCQJXWGEN-WJUXRQRASA-M |

Isomeric SMILES |

[2H][C@](C(=O)[O-])([C@@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O)O)O.[Na+] |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: D-Glycero-D-guloheptonate-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glycero-D-guloheptonate-d7, a deuterated form of D-Glycero-D-guloheptonate. This document summarizes its chemical and physical properties, provides hypothetical experimental protocols for its synthesis and analysis, and explores its potential biological relevance.

Core Data Presentation

This compound is a stable isotope-labeled compound primarily used as an internal standard or tracer in metabolic research. The following table summarizes the available quantitative data for its sodium salt dihydrate form.

| Property | Value | Reference |

| Product Name | Sodium this compound · 2H2O | CDN Isotopes |

| Molecular Weight | 255.21 g/mol | CDN Isotopes |

| Isotopic Enrichment | 98 atom % D | CDN Isotopes |

| Chemical Formula | C₇D₇H₆NaO₈ · 2H₂O | Inferred from supplier data |

| CAS Number (Unlabelled) | 10094-62-9 (for Sodium D-Glycero-D-guloheptonate) | CDN Isotopes |

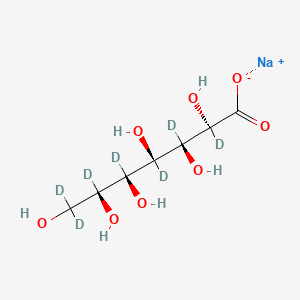

Chemical Structure

The precise location of the seven deuterium (B1214612) atoms on the D-Glycero-D-guloheptonate backbone is not explicitly defined in publicly available data. However, based on common deuteration methods for carbohydrates, it is plausible that the deuterium atoms replace hydrogens on the carbon backbone. The fundamental structure of the non-deuterated D-glycero-D-gulo-heptonic acid is presented below.

Caption: General structure of D-glycero-D-gulo-heptonic acid.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is adapted from general methods for deuterium labeling of organic compounds.

Objective: To synthesize this compound from D-Glycero-D-guloheptonate.

Materials:

-

D-Glycero-D-guloheptonate

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Palladium on carbon (Pd/C, 10% w/w)

-

Aluminum powder (Al)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel suitable for pressure reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Catalyst Preparation: In a clean, dry reaction vessel, add Pd/C (5 mol%) and aluminum powder (2 equivalents).

-

Reaction Setup: Add D-Glycero-D-guloheptonate (1 equivalent) to the vessel. Evacuate the vessel and backfill with an inert gas three times.

-

Deuteration: Add D₂O to the reaction mixture under an inert atmosphere. Seal the vessel and heat the mixture to 100-120°C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by mass spectrometry to determine the extent of deuteration.

-

Work-up: After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

-

Salt Formation: To obtain the sodium salt, dissolve the purified acid in water and neutralize with an equimolar amount of sodium bicarbonate. Lyophilize the solution to obtain Sodium this compound.

Proposed Analytical Workflow

Objective: To confirm the identity and purity of synthesized this compound.

Caption: Analytical workflow for this compound.

Methodology:

-

Mass Spectrometry (MS):

-

Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in negative ion mode.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

-

Expected Result: The mass spectrum should show a prominent ion corresponding to the [M-H]⁻ of this compound. The measured mass should be consistent with the calculated exact mass, confirming the incorporation of seven deuterium atoms.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR and ¹³C NMR spectroscopy.

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., D₂O).

-

Expected Result: In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the seven deuterated positions compared to the spectrum of the non-deuterated standard. The ¹³C NMR spectrum can provide information about the carbon skeleton and confirm the overall structure.

-

-

Purity Assessment:

-

Technique: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., refractive index or evaporative light scattering detector).

-

Method: Develop a suitable isocratic or gradient method using a hydrophilic interaction liquid chromatography (HILIC) column.

-

Expected Result: A single major peak, indicating the chemical purity of the compound.

-

Biological Context and Signaling Pathways

Direct involvement of D-Glycero-D-guloheptonate in specific signaling pathways is not well-documented. However, a related heptose, D-glycero-D-manno-heptose , is a known component of the lipopolysaccharide (LPS) in Gram-negative bacteria. The biosynthesis of its nucleotide-activated form, GDP-D-glycero-α-D-manno-heptose, is a critical pathway in these organisms. While not identical, understanding this pathway provides a framework for the potential metabolic context of related heptonic acids.

A study investigating the effects of D-glycero-D-gulo-heptose on D-glucose metabolism and insulinotropic action in rat pancreatic islets concluded that it did not significantly affect glucose-induced insulin (B600854) release and was not a suitable substitute for D-mannoheptulose in inhibiting D-glucose phosphorylation.[1]

The biosynthesis of the related GDP-D-glycero-α-D-manno-heptose involves a series of enzymatic steps, which can be visualized as a potential metabolic pathway for heptoses.

Caption: Biosynthesis of GDP-D-glycero-α-D-manno-heptose.

This pathway highlights the enzymatic transformations that heptose phosphates undergo in biological systems. While D-Glycero-D-guloheptonate is not a direct intermediate, its structural similarity suggests it could potentially interact with enzymes involved in heptose metabolism, making its deuterated form a valuable tool for metabolic flux analysis and inhibitor screening studies.

Conclusion

This compound is a valuable research tool for scientists in various fields, including metabolism, drug development, and biochemistry. While specific experimental and biological data for this particular deuterated compound are limited, this guide provides a foundational understanding based on available information for related compounds. The proposed protocols and workflows offer a starting point for researchers utilizing this stable isotope-labeled molecule in their studies. Further research is needed to fully elucidate its properties and potential biological roles.

References

An In-depth Technical Guide to the Synthesis and Purification of D-Glycero-D-guloheptonate-d7

This technical guide provides a comprehensive overview of the synthesis and purification of D-Glycero-D-guloheptonate-d7, a crucial stable isotope-labeled internal standard for mass spectrometry-based quantitative analysis. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is the deuterated form of D-glycero-D-gulo-heptonic acid, a seven-carbon sugar acid. Its primary application lies in its use as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, allowing for accurate quantification of its non-labeled counterpart in complex biological matrices while co-eluting chromatographically. This guide outlines a plausible synthetic route and purification strategy based on established organic chemistry principles for carbohydrate synthesis and deuteration.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the synthesis of the non-deuterated D-glycero-D-gulo-heptonic acid backbone and the subsequent deuteration.

Synthesis of D-glycero-D-gulo-heptono-1,4-lactone

A common method for elongating the carbon chain of an aldose is the Kiliani-Fischer synthesis.[1][2] This process involves the addition of a cyanide group to the aldehyde of the starting sugar, followed by hydrolysis to a carboxylic acid and subsequent reduction. For the synthesis of D-glycero-D-gulo-heptonic acid, D-glucose is a suitable starting material.

Experimental Protocol: Modified Kiliani-Fischer Synthesis

-

Cyanohydrin Formation:

-

Dissolve D-glucose in water and cool the solution in an ice bath.

-

Slowly add a solution of sodium cyanide (NaCN) in water while maintaining the temperature below 5 °C. The reaction mixture is stirred for several hours to allow for the formation of the two epimeric cyanohydrins (D-glycero-D-gulo- and D-glycero-D-ido-heptanenitrile).

-

-

Hydrolysis to Aldonic Acids:

-

The reaction mixture containing the cyanohydrins is then hydrolyzed by the addition of a strong base, such as sodium hydroxide, followed by heating. This converts the nitrile groups into carboxylate salts.

-

The solution is then acidified with a mineral acid (e.g., HCl) to protonate the carboxylates, yielding a mixture of D-glycero-D-gulo-heptonic acid and D-glycero-D-ido-heptonic acid.

-

-

Lactonization and Separation:

-

The aqueous solution of the heptonic acids is concentrated under reduced pressure.

-

The resulting syrup is treated with a dehydrating agent or heated to promote the formation of the more stable 1,4-lactones.

-

The two diastereomeric lactones, D-glycero-D-gulo-heptono-1,4-lactone and D-glycero-D-ido-heptono-1,4-lactone, can be separated by fractional crystallization or column chromatography.

-

Deuteration of D-glycero-D-gulo-heptono-1,4-lactone

Catalytic hydrogen-deuterium exchange (H/D exchange) is a versatile method for introducing deuterium into organic molecules.[3] In the presence of a suitable catalyst and a deuterium source like deuterium oxide (D₂O), protons attached to carbon atoms can be exchanged for deuterium.

Experimental Protocol: Catalytic Deuteration

-

Reaction Setup:

-

In a high-pressure reactor, dissolve D-glycero-D-gulo-heptono-1,4-lactone in an excess of deuterium oxide (D₂O).

-

Add a heterogeneous catalyst, such as platinum on carbon (Pt/C) or a similar noble metal catalyst.

-

-

Deuteration Reaction:

-

The reactor is sealed and heated to a temperature typically ranging from 100 to 150 °C for 24-48 hours. The elevated temperature and pressure facilitate the exchange of the C-H protons with deuterium from the D₂O.

-

The reaction is stirred continuously to ensure efficient mixing.

-

-

Work-up:

-

After cooling to room temperature, the catalyst is removed by filtration through a pad of celite.

-

The D₂O is removed under reduced pressure to yield the crude D-glycero-D-gulo-heptono-1,4-lactone-d7.

-

-

Hydrolysis to this compound:

-

The deuterated lactone is then hydrolyzed to the open-chain carboxylate salt by treatment with a stoichiometric amount of a base (e.g., sodium hydroxide) in D₂O.

-

Lyophilization of the resulting solution yields the sodium salt of this compound.

-

Purification of this compound

The purification of the final product is critical to remove any unreacted starting materials, non-deuterated species, and other impurities. A multi-step chromatographic approach is typically employed.

Experimental Protocol: Purification

-

Ion-Exchange Chromatography (IEC):

-

The crude deuterated product is dissolved in a minimal amount of water and loaded onto a strong anion exchange (SAX) column pre-equilibrated with a low concentration buffer.[4]

-

The column is washed with the equilibration buffer to remove neutral and positively charged impurities.

-

The desired negatively charged this compound is then eluted using a salt gradient (e.g., 0-1 M sodium chloride).

-

Fractions are collected and analyzed (e.g., by TLC or LC-MS) to identify those containing the pure product.

-

-

Desalting by Reversed-Phase Chromatography:

-

The salt-containing fractions from the IEC are pooled and can be desalted using a reversed-phase (e.g., C18) column.

-

The sample is loaded onto the column, and the salt is washed away with water.

-

The more retained sugar acid is then eluted with a water/acetonitrile gradient.

-

-

Lyophilization:

-

The purified, desalted fractions are combined and lyophilized to obtain the final product as a white, fluffy solid.

-

Quantitative Data

The following table summarizes representative yields and purity data for the key steps in the synthesis and purification. It is important to note that this data is based on analogous, non-deuterated compounds and should be considered illustrative. Actual yields for the deuterated synthesis may vary.

| Step | Product | Representative Yield (%) | Representative Purity (%) |

| Synthesis | |||

| Kiliani-Fischer Synthesis | D-glycero-D-gulo-heptono-1,4-lactone | 30-40 | >95 (after separation) |

| Catalytic Deuteration | D-glycero-D-gulo-heptono-1,4-lactone-d7 | >90 | >98 (isotopic) |

| Purification | |||

| Ion-Exchange Chromatography | This compound | 70-85 | >98 |

| Reversed-Phase Desalting | This compound | >95 | >99 |

Application Workflow: Quantitative LC-MS/MS Analysis

This compound is primarily used as an internal standard for the accurate quantification of its non-labeled analog in biological samples. The following workflow outlines its application in a typical LC-MS/MS assay.[5][6]

-

Sample Preparation: A known amount of this compound is spiked into the biological sample (e.g., plasma, urine) and a series of calibration standards.

-

Extraction: The analyte and internal standard are extracted from the matrix using a suitable technique (e.g., protein precipitation, solid-phase extraction).

-

LC Separation: The extracted sample is injected onto an LC system, where the analyte and internal standard are chromatographically separated from other matrix components. Due to their similar chemical properties, they will have nearly identical retention times.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated for each sample and calibration standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve.

References

- 1. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 2. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 4. conductscience.com [conductscience.com]

- 5. researchgate.net [researchgate.net]

- 6. texilajournal.com [texilajournal.com]

The Biological Significance of D-Glycero-D-gulo-heptonate: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-glycero-D-gulo-heptonate, a seven-carbon sugar acid, has carved a niche in the biomedical field, not as a primary metabolic substrate or signaling molecule, but as a highly effective chelating agent. Its principal biological significance lies in its application as a ligand for the radionuclide Technetium-99m (99mTc), forming 99mTc-glucoheptonate (99mTc-GH). This radiopharmaceutical is a key diagnostic tool for renal cortical imaging. This technical guide provides an in-depth review of the biochemical properties, pharmacokinetics, and established applications of D-glycero-D-gulo-heptonate. It details the experimental protocols for the preparation and analysis of 99mTc-glucoheptonate, presents available quantitative data on its biological distribution and safety, and explores other investigated, though less substantiated, biological roles.

Core Function: A Potent Chelating Agent

The molecular structure of D-glycero-D-gulo-heptonate, with its carboxyl group and multiple hydroxyl groups, confers a strong ability to form stable complexes with various di- and trivalent metal ions. This sequestering action is the foundation of its biological utility.

Mechanism of Action: D-glycero-D-gulo-heptonate acts as a multidentate ligand, enveloping metal cations to form stable, water-soluble chelate complexes. This prevents the metal ions from engaging in undesirable precipitation reactions, particularly in alkaline solutions. Its effectiveness is noted across a wide pH range, making it a versatile agent in various applications. While specific stability constants for D-glycero-D-gulo-heptonate with many common metal ions are not widely published, its utility in industrial and pharmaceutical settings underscores its high affinity for ions such as calcium (Ca²⁺), iron (Fe³⁺), and, most notably, Technetium-99m.[1][2]

Primary Application: Renal Scintigraphy with 99mTc-Glucoheptonate

The most significant and well-documented biological application of D-glycero-D-gulo-heptonate is in nuclear medicine as a component of 99mTc-glucoheptonate (99mTc-GH), a radiopharmaceutical used for static renal imaging.

Mechanism of Renal Localization

99mTc-GH provides detailed images of the renal cortex, the outer part of the kidney. After intravenous injection, the complex is cleared from the blood and accumulates in the kidneys. A significant portion of its localization is due to active transport into the proximal tubules by the same enzyme systems responsible for transporting para-aminohippuric acid (PAH).[3] This mechanism allows for the assessment of renal morphology and function.

Pharmacokinetics and Biodistribution

Studies in animal models have elucidated the distribution and clearance of 99mTc-GH. The complex exhibits relatively rapid blood clearance and is primarily excreted through the urinary system. Its renal concentration is lower than that of the agent 99mTc-DMSA, but its faster clearance results in a lower overall radiation dose to the patient.[3]

Table 1: Biodistribution of 99mTc-Glucoheptonate in Rats (% Injected Dose)

| Organ | 1-hour Post-Injection (Mean ± SE) |

| Kidneys | 11.17 ± 0.49 |

| Liver | < 1.0 |

| Blood | Data not specified |

| Urine | Data not specified |

Source: Data derived from studies in Sprague-Dawley rats.[3] Note: This table reflects renal uptake; complete biodistribution data across all organs was not fully detailed in the cited abstract.

Safety and Toxicology

D-glycero-D-gulo-heptonate is considered to have a low toxicity profile. The EPA has classified monosodium D-glucoheptonate as a chemical of low concern based on experimental and modeled data.[1] Acute toxicity studies have established a high LD50, indicating low risk from short-term exposure.

Table 2: Acute Toxicity of Sodium D-glycero-D-gulo-heptonate

| Species | Route | LD50 | Reference |

| Rat | Oral | > 2000 mg/kg | [1] |

| Rat | Oral | > 4040 mg/kg | [4][5] |

| Rat | Dermal | > 2000 mg/kg | [1][5] |

Subacute toxicity studies of the complete 99mTc-glucoheptonate formulation in rats, dogs, and rabbits at doses up to 100 times the human equivalent showed no significant clinical abnormalities.[6] Observed ultrastructural changes in the liver were linked to the tin (stannous chloride) component of the formulation, not the glucoheptonate itself.[6]

Other Investigated Biological Roles

While the role of D-glycero-D-gulo-heptonate in diagnostics is clear, its involvement in other physiological processes has been investigated with largely negative or inconclusive results.

Effect on Insulin (B600854) Secretion

The potential for the corresponding sugar, D-glycero-D-gulo-heptose, to influence glucose metabolism has been studied. In isolated rat pancreatic islets, this heptose failed to affect glucose-induced insulin release. This suggests that neither the sugar nor its corresponding acid, D-glycero-D-gulo-heptonate, plays a significant role in the regulation of insulin secretion, unlike other heptoses such as D-mannoheptulose.

Anti-Inflammatory Properties

Some literature makes passing reference to potential anti-inflammatory properties via inhibition of prostaglandin (B15479496) synthesis. However, dedicated studies supporting this mechanism for D-glycero-D-gulo-heptonate are lacking. The established mechanisms of prostaglandin synthesis inhibition involve pathways and targets not known to be modulated by this molecule.

Experimental Protocols

Preparation of 99mTc-Glucoheptonate for Injection

This protocol describes the standard ligand-exchange method for preparing 99mTc-GH from a sterile kit.

Materials:

-

Lyophilized kit containing D-glycero-D-gulo-heptonate (calcium or sodium salt) and a reducing agent (e.g., Stannous Chloride, SnCl₂).

-

Sterile, non-pyrogenic 99mTc-pertechnetate (99mTcO₄⁻) solution from a Molybdenum-99/Technetium-99m generator.

-

Sterile 0.9% sodium chloride (saline) solution.

-

pH meter or pH strips.

-

Lead-shielded vial.

Methodology:

-

Aseptically add a specified volume of sterile saline to the lyophilized glucoheptonate kit vial to reconstitute the contents. Mix gently until dissolved.

-

Adjust the pH of the reconstituted solution to between 6.5 and 7.0, if necessary, using sterile acid or base as specified by the kit manufacturer.

-

Aseptically add the required activity of 99mTc-pertechnetate solution to the vial.

-

Gently agitate the vial to ensure complete mixing.

-

Allow the mixture to incubate at room temperature for a minimum of 15-20 minutes. During this time, the stannous ions (Sn²⁺) reduce the technetium from the +7 oxidation state (in TcO₄⁻) to a lower oxidation state, which is then chelated by the glucoheptonate.

-

Perform quality control checks (e.g., thin-layer chromatography) to determine the radiochemical purity. The labeling yield should be >95%.

-

The final product is a clear, colorless solution ready for intravenous administration.

Static Insulin Secretion Assay from Isolated Pancreatic Islets

This generalized protocol can be used to assess the effect of substances like D-glycero-D-gulo-heptose on insulin secretion.

Materials:

-

Isolated pancreatic islets (e.g., from rat).

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA).

-

Glucose solutions (e.g., 2.8 mM for basal and 16.7 mM for stimulation).

-

Test compound (e.g., D-glycero-D-gulo-heptose) at desired concentrations.

-

24-well culture plates.

-

Incubator (37°C, 5% CO₂).

-

Insulin radioimmunoassay (RIA) or ELISA kit.

Methodology:

-

Islet Recovery: Allow isolated islets to recover in culture medium for at least 1 hour post-isolation.

-

Pre-incubation: Hand-pick batches of 10 similarly sized islets and place them into wells of a 24-well plate. Pre-incubate the islets in KRB buffer containing a basal level of glucose (e.g., 2.8 mM) for 30-60 minutes at 37°C to establish a baseline secretion rate.

-

Static Incubation: Remove the pre-incubation buffer and replace it with fresh KRB buffer containing:

-

Control (Basal): 2.8 mM Glucose.

-

Control (Stimulated): 16.7 mM Glucose.

-

Test Group 1: 16.7 mM Glucose + Test Compound (e.g., 10 mM D-glycero-D-gulo-heptose).

-

Test Group 2: 2.8 mM Glucose + Test Compound.

-

-

Incubate the plate for 60 minutes at 37°C.

-

Sample Collection: After incubation, carefully collect the supernatant (buffer) from each well.

-

Insulin Measurement: Quantify the amount of secreted insulin in the collected supernatants using an insulin RIA or ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the insulin secretion in the test groups to the basal and stimulated control groups to determine if the compound has an inhibitory or stimulatory effect.

References

- 1. epa.gov [epa.gov]

- 2. Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem [green-mountainchem.com]

- 3. Mechanism of renal concentration of technetium-99m glucoheptonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.fr [fishersci.fr]

- 5. valudor.com [valudor.com]

- 6. A subacute toxicity study on 99m Tc stannous Glucoheptonate injection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to D-Glycero-D-guloheptonate-d7 for Researchers and Drug Development Professionals

Introduction: This guide provides a comprehensive overview of D-Glycero-D-guloheptonate-d7, a deuterated form of D-Glycero-D-guloheptonate. Its primary application in research and drug development is as a stable isotope-labeled internal standard for quantitative bioanalysis. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of the non-labeled analyte in complex biological matrices using mass spectrometry-based methods.

Commercial Suppliers and Specifications

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds. The product is typically supplied as a sodium salt dihydrate. Key specifications from various suppliers are summarized below for easy comparison.

| Supplier | Product Name | Catalog Number | Isotopic Enrichment | Chemical Purity | Format |

| LGC Standards | Sodium this compound 2H2O | CDN-D-8085 | ≥98 atom % D | ≥98% | Neat |

| CDN Isotopes | Sodium this compound · 2H2O | D-8085 | 98 atom % D | Not specified | Solid |

| MedChemExpress | This compound | HY-139502S | Not specified | Not specified | Solid |

Synthesis and Purification

Caption: Conceptual Synthesis Workflow for this compound.

Experimental Protocol: Synthesis of a Deuterated Sugar (Illustrative Example)

This protocol is a generalized representation based on the synthesis of specifically deuterated D-glucose and can be adapted for this compound.[1][2]

-

Protection of D-Glucose: Commercially available D-glucose is first protected to ensure regioselectivity in subsequent reactions. This can be achieved by forming an acetonide or by using benzyl (B1604629) ethers.

-

Oxidation: The protected glucose derivative is then oxidized at a specific position to an aldehyde using a mild oxidizing agent like Swern oxidation.

-

Introduction of Deuterium: The aldehyde is stereoselectively reduced using a deuterated reducing agent, such as sodium borodeuteride (NaBD4), to introduce the deuterium atom. This step is critical for the isotopic labeling.

-

Chain Elongation: To extend the carbon chain from a hexose (B10828440) to a heptose, a method like the Kiliani-Fischer synthesis can be employed. This involves the addition of a cyanide group, followed by hydrolysis and reduction. To achieve the desired d7 labeling, multiple deuteration steps would be necessary throughout the synthesis.

-

Deprotection: The protecting groups are removed under standard conditions to yield the free deuterated heptonic acid.

-

Purification: The final product is purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to ensure high chemical and isotopic purity.

Application in Quantitative Bioanalysis: Use as an Internal Standard

This compound is an ideal internal standard for the quantification of endogenous D-glycero-D-gulo-heptonic acid in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The workflow for such an analysis is depicted below.

References

D-Glycero-D-guloheptonate-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Glycero-D-guloheptonate-d7, a deuterated form of D-Glycero-D-guloheptonate. This document covers its chemical properties, proposed synthesis, and its application as an internal standard in quantitative mass spectrometry-based assays. Additionally, it explores the potential relevance of related heptose derivatives in cellular signaling pathways.

Core Data Presentation

While a specific CAS number for this compound is not consistently available in commercial and regulatory databases, the CAS number for the unlabeled parent compound, D-Glycero-D-gulo-heptonic acid , is 87-74-1 . For its salt forms, such as the sodium or potassium salt, the CAS number 10094-62-9 is often referenced for the unlabeled compound. Researchers utilizing the deuterated form typically reference the unlabeled CAS number in their documentation.

| Property | Data |

| Chemical Formula | C₇H₇D₇O₈ |

| Molecular Weight | Approximately 233.22 g/mol |

| CAS Number (unlabeled) | 87-74-1 (acid), 10094-62-9 (salt forms) |

| Isotopic Purity | Typically ≥98 atom % D |

| Chemical Purity | Commonly available at ≥95% |

Experimental Protocols

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound involves the catalytic hydrogen-deuterium (H-D) exchange of the unlabeled parent compound. This method is advantageous for introducing deuterium (B1214612) atoms at specific, non-labile positions.

Materials:

-

D-Glycero-D-guloheptonate (or its salt)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Palladium on carbon (Pd/C, 10%) catalyst

-

Deuterium gas (D₂) (optional, for pressure)

-

Anhydrous solvent (e.g., dry THF or dioxane)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve D-Glycero-D-guloheptonate in a minimal amount of D₂O.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The flask should be equipped with a magnetic stirrer.

-

Deuteration: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 80-100°C). The reaction can be performed under a D₂ atmosphere to enhance the exchange rate.

-

Monitoring: The progress of the H-D exchange can be monitored by taking small aliquots of the reaction mixture, removing the catalyst by filtration, and analyzing the sample by ¹H NMR spectroscopy to observe the disappearance of proton signals at the deuterated positions.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration through a pad of Celite®. The filtrate, containing the deuterated product in D₂O, is then lyophilized to obtain the solid this compound.

-

Purification and Characterization: The crude product can be further purified by recrystallization if necessary. The final product should be characterized by high-resolution mass spectrometry to confirm the molecular weight and isotopic distribution, and by ¹H and ¹³C NMR to confirm the structure and the extent of deuteration.

Experimental Workflow for Quantification using this compound as an Internal Standard

This workflow outlines the use of this compound as an internal standard for the quantification of endogenous D-Glycero-D-guloheptonate in a biological matrix (e.g., plasma or cell lysate) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents:

-

Biological matrix (e.g., plasma, cell lysate)

-

This compound (internal standard)

-

Unlabeled D-Glycero-D-guloheptonate (for calibration curve)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a known volume of the sample (e.g., 100 µL), add a fixed amount of this compound solution (the internal standard).

-

For the calibration curve, spike known concentrations of unlabeled D-Glycero-D-guloheptonate into a blank matrix and add the same fixed amount of the internal standard.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) followed by vortexing and centrifugation.

-

Alternatively, for cleaner samples, perform solid-phase extraction (SPE) to isolate the analyte and internal standard.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the analyte and internal standard using a suitable HPLC column (e.g., a reversed-phase C18 or a mixed-mode column). A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both the unlabeled analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Logical Relationships

While D-Glycero-D-guloheptonate itself is not a well-characterized signaling molecule, related heptose phosphates, such as D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), are known to be pathogen-associated molecular patterns (PAMPs). These molecules can trigger innate immune responses by activating the NF-κB signaling pathway.[1] The following diagrams illustrate a potential biosynthetic pathway for a related heptose and a simplified representation of the downstream signaling cascade it can initiate.

Caption: Biosynthesis of GDP-D-glycero-α-D-manno-heptose.[2]

Caption: Simplified NF-κB activation by HBP.[1][3]

Caption: LC-MS/MS quantification workflow.

References

- 1. d-Glycero-β-d-Manno-Heptose 1-Phosphate and d-Glycero-β-d-Manno-Heptose 1,7-Biphosphate Are Both Innate Immune Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heptose Sounds the Alarm: Innate Sensing of a Bacterial Sugar Stimulates Immunity | PLOS Pathogens [journals.plos.org]

An In-depth Technical Guide on the Stability and Storage of D-Glycero-D-gulo-heptonate-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the stability and storage of D-Glycero-D-gulo-heptonate-d7. Due to the specific nature of this isotopically labeled compound, data has been synthesized from studies on the parent compound, D-glycero-D-gulo-heptonic acid, its salts, and general principles governing the handling of deuterated compounds and sugar acids.

Core Principles of Stability and Storage

The primary challenges in maintaining the integrity of D-Glycero-D-gulo-heptonate-d7 are its susceptibility to chemical degradation, isotopic exchange, and physical instability in solution. The key stability-influencing factors are moisture, temperature, light, and pH.

Deuterated Compounds: The core principle for handling deuterated compounds is the preservation of isotopic purity. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which imparts metabolic stability (the kinetic isotope effect). However, deuterium (B1214612) atoms can be susceptible to exchange with hydrogen atoms, particularly from atmospheric moisture. This hydrogen-deuterium (H-D) exchange can compromise the isotopic integrity of the compound[1][2]. Therefore, minimizing exposure to moisture is critical.

Sugar Acids (Aldonic Acids): D-Glycero-D-gulo-heptonic acid is an aldonic acid, a class of sugar acids formed by the oxidation of an aldose. These molecules exist in equilibrium between the open-chain carboxylic acid form and a cyclic ester form known as a lactone[3][4]. The γ-lactone form of D-glycero-D-gulo-heptonic acid is a common state for this molecule[5][6][7]. This equilibrium can be influenced by pH and the solvent.

Recommendations for Storage and Handling

To ensure the chemical and isotopic integrity of D-Glycero-D-gulo-heptonate-d7, the following conditions are recommended.

The solid form of D-Glycero-D-gulo-heptonate-d7, whether as the free acid or a salt, is generally more stable than solutions.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. | Reduces the rate of potential degradation reactions. While some suppliers suggest 10°C - 25°C for the lactone form, colder temperatures are preferable for long-term stability of deuterated compounds[1][6][8]. |

| 2-8°C for short-term storage. | Sufficient for maintaining stability over shorter periods[9]. | |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture, which can cause hygroscopic absorption and H-D exchange, and protects against oxidation[1][2][8]. |

| Container | Tightly sealed, amber glass vials or single-use ampoules. | Protects from light and moisture ingress. Amber vials prevent potential photodegradation[2][8]. Single-use containers are ideal to prevent repeated exposure to the atmosphere[2]. |

| Environment | Store in a dry, cool, and well-ventilated place. | General best practice for chemical storage to prevent degradation from environmental factors[5][10][11]. |

Solutions of D-Glycero-D-gulo-heptonate-d7 and its salts are more prone to degradation and instability. The stability of its calcium salt, calcium glucoheptonate, has been noted to be problematic, with precipitation being a key issue[12][13].

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower for long-term storage. | Freezing the solution minimizes chemical degradation and potential microbial growth[8]. |

| 2-8°C for short-term working solutions. | Refrigeration slows degradation for immediate use, but long-term storage at this temperature is not recommended[14]. | |

| Solvent | Use high-purity, anhydrous aprotic solvents if possible. | Minimizes the source of protons for H-D exchange. If aqueous solutions are necessary, use high-purity water (e.g., Milli-Q). |

| pH | Maintain a near-neutral pH. | Both acidic and alkaline conditions can catalyze the degradation of sugars and sugar acids[15]. For the parent compound, a pH of ~3.5 to 4.5 is used in one synthesis process, but neutral pH is generally safer for storage[16]. |

| Container | Tightly sealed vials with septa. | Allows for withdrawal of the solution with a syringe under an inert atmosphere, minimizing atmospheric exposure[1]. |

| Preparation | Prepare solutions fresh for use when possible. | Given the potential for precipitation and degradation in solution, freshly prepared solutions are ideal for ensuring accuracy in experiments. |

Experimental Protocols

The following are generalized protocols for handling and stability testing, based on best practices for deuterated and hygroscopic compounds.

This protocol is designed to minimize moisture contamination and ensure accurate concentration.

-

Acclimatization: Remove the sealed container of solid D-Glycero-D-gulo-heptonate-d7 from its cold storage (-20°C or -80°C) and allow it to equilibrate to ambient laboratory temperature for at least 30-60 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid[2][8].

-

Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon[2].

-

Weighing: Using a calibrated analytical balance, accurately weigh the desired mass of the compound. Handle the compound swiftly to minimize exposure to air.

-

Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of the chosen high-purity, anhydrous solvent to dissolve the compound completely.

-

Dilution: Once fully dissolved, dilute the solution to the calibration mark on the volumetric flask with the solvent.

-

Mixing & Storage: Stopper the flask and mix the solution thoroughly by inverting it multiple times. Transfer the stock solution to a labeled, airtight container (preferably an amber vial with a septum cap) for storage under the recommended conditions (-20°C or below)[8].

This experiment determines the compound's tendency to absorb moisture.

-

Sample Preparation: Accurately weigh 5-10 mg of D-Glycero-D-gulo-heptonate-d7 into a pre-weighed container.

-

Controlled Humidity Exposure: Place the open container into a humidity chamber with a controlled relative humidity (RH), for example, 75% RH, which can be maintained using a saturated sodium chloride solution[1].

-

Mass Measurement: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the sample and re-weigh it quickly.

-

Data Analysis: Calculate the percentage of weight gain over time to determine the rate and extent of moisture absorption.

Visualized Workflows and Pathways

The following diagrams illustrate key logical workflows for handling and understanding the stability of D-Glycero-D-gulo-heptonate-d7.

Caption: General workflow for the storage and preparation of D-Glycero-D-gulo-heptonate-d7.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Aldonic acid - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. echemi.com [echemi.com]

- 6. D-Glycero-D-gulo-heptonic acid γ-lactone | 89-67-8 | W-204024 [biosynth.com]

- 7. chemeo.com [chemeo.com]

- 8. benchchem.com [benchchem.com]

- 9. 17140-60-2 CAS MSDS (CALCIUM GLUCOHEPTONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 87-74-1 Name: D-glycero-D-gulo-heptonic acid [xixisys.com]

- 12. academic.oup.com [academic.oup.com]

- 13. The stability of calcium glucoheptonate solutions - UBC Library Open Collections [open.library.ubc.ca]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. US2735866A - Method for producing glucoheptonic - Google Patents [patents.google.com]

Technical Guide to the Safety of D-Glycero-D-gulo-heptonate-d7

This document provides a comprehensive overview of the safety data for D-Glycero-D-gulo-heptonate-d7, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets (SDS) and chemical databases. It is important to note that specific quantitative toxicological data for the deuterated form is limited; therefore, data for the non-deuterated analogue, Sodium D-glycero-D-gulo-heptonate, is included for reference and should be interpreted with caution.

Chemical Identification

| Identifier | Data |

| Product Name | Sodium D-Glycero-D-guloheptonate-d7 |

| Synonyms | Sodium α-D-Glucoheptonate-d7, Glucosecarboxylic Acid Sodium Salt-d7 |

| Chemical Formula | C7H7D7O8Na |

| CAS Number | Not available for the deuterated form. The unlabelled form is 13007-85-7.[1] |

| Molecular Weight | 255.206 g/mol |

Hazard Identification and GHS Classification

The GHS classification for Sodium this compound indicates that it is not classified as a hazardous substance.[1] However, some sources for the non-deuterated form suggest potential for skin and eye irritation.

GHS Classification (D-Glycero-D-gulo-heptonate-d7): Not a hazardous substance or mixture.[1]

Potential Hazards (based on non-deuterated form):

-

Inhalation: May cause respiratory tract irritation.[1]

-

Skin Contact: May cause skin irritation.[1]

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.[1]

The following diagram illustrates the GHS classification based on available data.

Caption: GHS classification for D-Glycero-D-gulo-heptonate-d7.

Physical and Chemical Properties

A summary of the physical and chemical properties is provided below. Data for the deuterated compound is supplemented with information on the non-deuterated form where necessary.

| Property | Value | Source |

| Melting Point | 152-155 °C (for lactone form) | [2][3] |

| Boiling Point | 557.5 ± 30.0 °C (Predicted for lactone form) | [3] |

| Flash Point | No data available | [1] |

| Auto-ignition Temperature | No data available | [1] |

| Flammability | Not flammable or combustible | [1] |

| Solubility | Soluble in water | [4] |

Toxicological Information

| Endpoint | Result |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | May cause skin irritation.[1] |

| Serious Eye Damage/Irritation | May cause eye irritation. |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of D-Glycero-D-gulo-heptonate-d7 are not provided in the available safety data sheets. Standard methodologies, such as those established by the OECD, would typically be employed for hazard evaluation. For instance, skin irritation potential is often assessed using in vitro models with reconstructed human epidermis or in vivo studies following OECD Test Guideline 404.

Handling, Storage, and First Aid

Handling and Storage:

-

Handling: Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols.[1] Ensure adequate ventilation.[1]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[5]

First-Aid Measures:

-

Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Flush eyes with water as a precaution.[1]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

The following workflow illustrates the general procedure for handling a spill of this substance.

Caption: General spill response workflow for D-Glycero-D-gulo-heptonate-d7.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Hazardous Combustion Products: Carbon oxides, sodium oxides.[1]

-

Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment.[1] Avoid dust formation and breathing dust.[1]

-

Environmental Precautions: Do not let product enter drains.[1]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[1]

Exposure Controls and Personal Protection

Exposure Controls:

-

Engineering Controls: Use mechanical exhaust or a laboratory fume hood to avoid exposure.[1]

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.

-

Skin Protection: Handle with gloves. Wear appropriate protective clothing.

-

Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

This guide is intended to provide a summary of the available safety information for D-Glycero-D-gulo-heptonate-d7. It is essential to consult the full Safety Data Sheet from the supplier before handling this chemical and to conduct a thorough risk assessment for any specific application.

References

Methodological & Application

Application Note: D-Glycero-D-guloheptonate-d7 as an Internal Standard for the Quantification of Vitamin C and its Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of Vitamin C (ascorbic acid) and its related metabolic precursors is crucial in various fields, including nutrition, clinical diagnostics, and drug development. Ascorbic acid is a vital antioxidant, and its levels can be indicative of physiological stress and nutritional status. D-glycero-D-gulo-heptonic acid is a key intermediate in the animal biosynthetic pathway of Vitamin C. The use of stable isotope-labeled internal standards in mass spectrometry-based quantification methods is the gold standard for achieving the highest accuracy and precision by correcting for matrix effects and variations in sample processing.

This application note describes a detailed protocol for the use of D-Glycero-D-guloheptonate-d7 as an internal standard for the quantification of D-glycero-D-gulo-heptonic acid and, by extension, as a tool for monitoring the Vitamin C biosynthesis pathway. The methodology is based on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Principle

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that utilizes a known amount of an isotopically labeled version of the analyte of interest as an internal standard (IS). The IS, in this case, this compound, is chemically identical to the analyte (D-glycero-D-gulo-heptonic acid) but has a different mass due to the deuterium (B1214612) labeling. This allows for its distinct detection by the mass spectrometer. By adding a known quantity of the IS to the sample at the beginning of the workflow, any loss of analyte during sample preparation and analysis can be corrected for, leading to highly accurate and precise quantification.

Analytical Workflow

The following diagram illustrates the general workflow for the quantification of D-glycero-D-gulo-heptonic acid using this compound as an internal standard.

Caption: General experimental workflow for quantification.

Experimental Protocol

This protocol is adapted from a validated method for the analysis of ascorbic acid and its derivatives and is tailored for the quantification of D-glycero-D-gulo-heptonic acid.[1]

1. Materials and Reagents

-

D-glycero-D-gulo-heptonic acid (Analyte Standard)

-

Sodium this compound (Internal Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Ethylenediaminetetraacetic acid (EDTA)

-

Ultrapure water

-

Metaphosphoric acid (MPA)

-

Human plasma (or other biological matrix)

2. Standard Solution Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve D-glycero-D-gulo-heptonic acid in ultrapure water.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Sodium this compound in ultrapure water.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution in a suitable matrix mimic (e.g., 5% MPA in water).

-

Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution in 50% ACN/water.

3. Sample Preparation

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (10 µg/mL).

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold ACN containing 1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% ACN with 0.1% Formic Acid).

-

Transfer to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Conditions

UHPLC System:

| Parameter | Value |

| Column | HILIC Column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B to 50% B over 5 min, hold at 50% B for 1 min, return to 95% B and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometer:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| D-glycero-D-gulo-heptonic acid | 225.1 | 113.0 | 15 |

| This compound | 232.1 | 118.0 | 15 |

Note: The exact MRM transitions and collision energies should be optimized by infusing the standard solutions of the analyte and internal standard into the mass spectrometer.

Data Analysis and Quantification

The quantification of D-glycero-D-gulo-heptonic acid is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Signaling Pathway Context

D-glycero-D-gulo-heptonic acid is an intermediate in the biosynthesis of ascorbic acid in animals. Understanding its concentration can provide insights into the flux of this important metabolic pathway.

Caption: Simplified Vitamin C biosynthesis pathway.

Method Validation Data (Exemplary)

The following tables present exemplary data that should be generated during method validation to ensure the reliability of the results.

Table 1: Linearity

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | %CV |

| 1 | 0.012 ± 0.001 | 8.3 |

| 5 | 0.061 ± 0.004 | 6.6 |

| 10 | 0.125 ± 0.008 | 6.4 |

| 50 | 0.630 ± 0.031 | 4.9 |

| 100 | 1.245 ± 0.050 | 4.0 |

| 500 | 6.280 ± 0.188 | 3.0 |

| 1000 | 12.550 ± 0.314 | 2.5 |

| A linear regression of the calibration curve should yield a correlation coefficient (r²) > 0.99. |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| Spiked Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |

| Intra-day | |||

| 15 | 14.5 ± 0.9 | 96.7 | 6.2 |

| 250 | 258.2 ± 10.3 | 103.3 | 4.0 |

| 750 | 735.8 ± 22.1 | 98.1 | 3.0 |

| Inter-day | |||

| 15 | 15.8 ± 1.2 | 105.3 | 7.6 |

| 250 | 242.5 ± 14.6 | 97.0 | 6.0 |

| 750 | 768.0 ± 38.4 | 102.4 | 5.0 |

| Acceptance criteria are typically 85-115% for accuracy and <15% for precision. |

Table 3: Matrix Effect and Recovery

| QC Level | Matrix Effect (%) | Recovery (%) |

| Low (15 ng/mL) | 95.2 | 92.8 |

| Medium (250 ng/mL) | 98.1 | 95.5 |

| High (750 ng/mL) | 101.5 | 94.1 |

| Matrix effect should be within 85-115%, and recovery should be consistent and reproducible. |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of D-glycero-D-gulo-heptonic acid in biological matrices. This application note offers a comprehensive protocol that can be adapted and validated for specific research needs, enabling precise investigation into the Vitamin C biosynthetic pathway and its role in health and disease.

References

Application Notes and Protocols for Quantitative Analysis Using D-Glycero-D-guloheptonate-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glycero-D-guloheptonate-d7 is a deuterated form of D-glycero-D-gulo-heptonic acid, a seven-carbon sugar acid. Its stable isotope-labeled nature makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). In complex biological matrices, where variability in sample preparation and instrument response is common, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification of target analytes. This document provides detailed application notes and protocols for the use of this compound as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of monosaccharides and other related metabolites in biological samples.

Application: Quantitative Analysis of Monosaccharides in Human Plasma

This application note describes a validated LC-MS/MS method for the simultaneous quantification of several biologically relevant monosaccharides in human plasma, utilizing this compound as an internal standard. This method is applicable for metabolic profiling, biomarker discovery, and clinical research in areas such as diabetes, metabolic disorders, and cancer.

Logical Relationship: Role of Internal Standard

Caption: Role of the internal standard in correcting for variability during quantitative analysis.

Experimental Protocols

Preparation of Stock Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of each monosaccharide standard (e.g., glucose, fructose, galactose) in 10 mL of ultrapure water.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of ultrapure water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with ultrapure water to create calibration standards.

-

IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol (B129727).

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (10 µg/mL).

-

Add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile (B52724) in water).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

-

Liquid Chromatography (LC):

-

Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1 min: 80% B

-

1-5 min: 80% to 20% B

-

5-6 min: 20% B

-

6.1-8 min: 80% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Note: Specific transitions for each analyte and the internal standard should be optimized by direct infusion. Representative transitions are provided below.

-

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Glucose | 179.1 | 89.1 |

| Fructose | 179.1 | 59.1 |

| Galactose | 179.1 | 89.1 |

| This compound (IS) | 214.1 | 92.1 |

Experimental Workflow Diagram

Caption: Sample preparation workflow for monosaccharide analysis in plasma.

Data Presentation

The following tables summarize the expected performance characteristics of the described LC-MS/MS method for the quantification of monosaccharides using this compound as an internal standard.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (µg/mL) | R² | LLOQ (µg/mL) |

| Glucose | 0.5 - 200 | > 0.995 | 0.5 |

| Fructose | 0.1 - 50 | > 0.995 | 0.1 |

| Galactose | 0.1 - 50 | > 0.995 | 0.1 |

Table 2: Precision and Accuracy

| Analyte | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Glucose | 1.0 | < 5 | < 7 | 95 - 105 |

| 100 | < 3 | < 5 | 98 - 102 | |

| Fructose | 0.5 | < 6 | < 8 | 93 - 107 |

| 25 | < 4 | < 6 | 97 - 103 | |

| Galactose | 0.5 | < 6 | < 8 | 94 - 106 |

| 25 | < 4 | < 6 | 96 - 104 |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of monosaccharides in complex biological matrices like human plasma. The detailed protocol and expected performance characteristics presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their own laboratories for a variety of research applications. The inherent advantages of using a stable isotope-labeled internal standard, such as correction for matrix effects and variations in sample processing, lead to highly accurate and precise quantitative data, which is essential for meaningful biological interpretation.

Application Notes and Protocols for the Quantification of D-Glycero-D-guloheptonate using D-Glycero-D-guloheptonate-d7 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of D-Glycero-D-guloheptonate in biological matrices, such as human plasma, utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, D-Glycero-D-guloheptonate-d7, to ensure high accuracy and precision, a critical requirement in drug development and clinical research. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this document includes proposed Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard, which serve as a starting point for method development and validation.

Introduction

D-Glycero-D-guloheptonate is a seven-carbon sugar acid that plays a role in various biological processes. Accurate quantification of this analyte in biological fluids is essential for pharmacokinetic studies, biomarker discovery, and clinical diagnostics. LC-MS/MS offers superior sensitivity and selectivity for this purpose. The use of a deuterated internal standard, this compound, is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1] This application note provides a robust starting methodology for researchers to develop and validate a quantitative assay for D-Glycero-D-guloheptonate.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of D-Glycero-D-guloheptonate from human plasma.

-

Materials:

-

Human plasma samples

-

This compound internal standard (IS) working solution (concentration to be optimized, e.g., 1 µg/mL in 50:50 methanol:water)

-

Acetonitrile (B52724) (ACN), HPLC grade, chilled to -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

-

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each plasma sample.

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

Liquid Chromatography

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and separation of this polar analyte.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI Negative Ion Mode. The carboxylate group of the heptonate is readily deprotonated, leading to a strong signal in negative mode.

-

Proposed MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| D-Glycero-D-guloheptonate | 225.1 | 113.1 | To be optimized |

| This compound | 232.1 | 118.1 | To be optimized |

Note: The proposed precursor ion for the analyte is based on the deprotonated molecule [M-H]⁻ of D-Glycero-D-guloheptonic acid (MW = 226.18 g/mol ). The product ion is a plausible fragment from the loss of several water molecules and other neutral losses. The precursor for the d7-internal standard is shifted by 7 Da. The product ion is also expected to shift accordingly. These transitions require experimental verification and optimization on the specific mass spectrometer being used.

Data Presentation

The following tables represent expected data from a validated assay.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

| D-Glycero-D-guloheptonate | 1 - 1000 | > 0.99 |

Table 2: Precision and Accuracy Data (Example)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | < 15 | 85 - 115 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of D-Glycero-D-guloheptonate.

Caption: Logical relationship of using an internal standard for accurate quantification.

References

Application Notes and Protocols for D-Glycero-D-guloheptonate-d7 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for elucidating the rates of metabolic pathways in biological systems. The use of stable isotope-labeled substrates allows researchers to trace the flow of atoms through metabolic networks, providing a quantitative snapshot of cellular physiology. D-Glycero-D-guloheptonate-d7 is a deuterated seven-carbon sugar that can be used as a tracer in specialized MFA studies. This document provides detailed application notes and protocols for its use.

Application Notes

Metabolic Fate of D-Glycero-D-gulo-heptose in Mammalian Systems

Research indicates that D-Glycero-D-gulo-heptose is not significantly metabolized in mammalian cells. Specifically, it is poorly phosphorylated by hexokinase isoenzymes, the enzymes that initiate the metabolism of hexoses like glucose.[1][2][3][4][5] Furthermore, studies have shown that it does not significantly affect glucose-induced insulin (B600854) release.[1][5][6][7][8] This limited metabolism in mammalian systems suggests that this compound is not a suitable tracer for studying central carbon metabolism, such as glycolysis or the pentose (B10789219) phosphate (B84403) pathway, in these organisms.

Potential Applications

Despite its limited catabolism in mammals, this compound can be a valuable tool in specific research contexts:

-

Bacterial Metabolism and Drug Development: Heptoses are essential components of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria.[9][10][11][12][13][14][15] The biosynthesis of LPS is a key target for the development of new antibiotics. This compound can be used to trace the incorporation of heptoses into the LPS of pathogenic bacteria, enabling the study of bacterial cell wall synthesis and the identification of enzyme inhibitors.

-

Negative Control in Mammalian MFA Studies: Given its inert nature in mammalian glucose metabolism, this compound can serve as an excellent negative control in MFA experiments to account for non-specific labeling and background noise.

-

Tracer for Specific Heptose Uptake and Metabolism: In organisms or cell types that may have specific transporters or metabolic pathways for heptoses, this compound can be used to investigate these unique metabolic features.

Experimental Protocols

The following is a generalized protocol for a metabolic flux analysis experiment using a deuterated tracer like this compound. This protocol is a template and should be optimized for the specific biological system and research question.

1. Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare culture medium containing this compound at a known concentration. The concentration will need to be optimized based on the experimental goals. For bacteria, this would be added to the growth medium.

-

Isotope Labeling: Replace the standard culture medium with the isotope-containing medium and incubate for a predetermined period. The labeling duration should be sufficient to achieve a steady-state labeling of the metabolites of interest.

2. Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to prevent further changes in metabolite levels. This is typically done by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., 0.9% NaCl).

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.

-

Supernatant Collection: Collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry

-

Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be derivatized if necessary for the analytical method.

-

Instrumentation: Analyze the samples using a high-resolution mass spectrometer coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

-

Data Acquisition: Acquire data in a manner that allows for the detection and quantification of the different isotopologues of the target metabolites.

4. Data Analysis

-

Peak Integration and Isotopologue Distribution: Integrate the peaks corresponding to the metabolites of interest and determine the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

-

Correction for Natural Isotope Abundance: Correct the raw isotopologue distributions for the natural abundance of stable isotopes.

-

Metabolic Flux Calculation: Use specialized software to calculate metabolic fluxes based on the corrected isotopologue distributions and a metabolic network model.

Data Presentation

The quantitative data from an MFA experiment is typically presented in tables that show the mass isotopomer distributions (MIDs) of key metabolites. The following is a hypothetical example of how data from an experiment tracing this compound into a bacterial LPS precursor, ADP-L-glycero-D-manno-heptose, might be presented.

Table 1: Hypothetical Mass Isotopomer Distribution of ADP-L-glycero-D-manno-heptose

| Metabolite | Isotopologue | Relative Abundance (%) |

| ADP-L-glycero-D-manno-heptose | M+0 | 5.2 |

| M+1 | 8.1 | |

| M+2 | 12.5 | |

| M+3 | 18.3 | |

| M+4 | 22.1 | |

| M+5 | 19.8 | |

| M+6 | 10.4 | |

| M+7 | 3.6 |

Visualizations

Caption: Bacterial LPS Inner Core Heptose Biosynthesis Pathway.

Caption: General Experimental Workflow for Metabolic Flux Analysis.

References

- 1. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. D-mannoheptulose phosphorylation by hexokinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hexokinase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Influence of D-glucose upon the respiratory and secretory response of insulin-producing tumor cells to 2-aminobicyclo[2,2,1]heptane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Treating dual defects in diabetes: insulin resistance and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heptose - Wikipedia [en.wikipedia.org]

- 10. Lipopolysaccharide: Biosynthetic pathway and structure modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipopolysaccharide: Recent Advances in Its Biosynthesis and Controlling Cell Envelope Homeostasis [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Lipopolysaccharides: structure, function and bacterial identifications | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes: Tracing Bacterial Heptose Metabolism with D-Glycero-D-guloheptonate-d7

Introduction

D-glycero-D-gulo-heptose is a seven-carbon sugar that plays a crucial role in the biosynthesis of bacterial cell wall components, particularly the lipopolysaccharide (LPS) core region in Gram-negative bacteria and capsular polysaccharides (CPS) in various pathogens. Understanding the metabolic flux through heptose biosynthetic pathways is of significant interest for the development of novel antimicrobial agents. D-Glycero-D-guloheptonate-d7 is a stable isotope-labeled derivative of D-glycero-D-gulo-heptose designed for use as a tracer in metabolic studies. Its incorporation into downstream metabolites allows for the quantitative analysis of pathway activity and dynamics using mass spectrometry.